molecular formula C21H14BrN3O4S B241903 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241903
M. Wt: 484.3 g/mol
InChI Key: XQRKVHIAYUEWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a synthetic derivative of chromeno[2,3-c]pyrrole-3,9-dione, which is known for its pharmacological properties. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various enzymes and pathways involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the development and progression of cancer. The compound also inhibits the activity of COX-2, an enzyme involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes the compound a potential candidate for cancer treatment. However, the compound has certain limitations, such as its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate the compound's potential in combination therapy with other anticancer drugs. Another direction is to study the compound's efficacy in animal models and clinical trials. Additionally, research can focus on improving the compound's solubility and bioavailability to enhance its therapeutic potential.
Conclusion:
1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound with potential applications in medical research. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit various enzymes and pathways involved in cancer cell growth and survival. Future research can focus on investigating the compound's potential in combination therapy and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved using several methods. One of the most common methods involves the reaction of 4-bromoanisole and 5-methyl-1,3,4-thiadiazole-2-amine with 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst. The product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential applications in medical research. Studies have shown that the compound exhibits anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, and has shown promising results.

properties

Product Name

1-(4-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14BrN3O4S

Molecular Weight

484.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14BrN3O4S/c1-10-23-24-21(30-10)25-17(11-3-5-12(22)6-4-11)16-18(26)14-8-7-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3

InChI Key

XQRKVHIAYUEWKH-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.